Buclizine Hydrochloride

説明

Buclizine Hydrochloride is a piperazine-derivative antihistamine used primarily as an antiemetic and antivertigo agent. It is effective in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. Additionally, it has been studied for its potential use in treating migraine attacks and nausea during pregnancy .

準備方法

Synthetic Routes and Reaction Conditions: Buclizine Hydrochloride can be synthesized by reacting 1-(p-tert-butylbenzyl)-piperazine with p-chlorobenzaldehyde in the presence of hydrochloric acid. The reaction involves the formation of a piperazine ring and subsequent chlorination .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

化学反応の分析

Conversion to Free Base

Buclizine hydrochloride can be reconverted to its free base form under alkaline conditions. This process involves deprotonation using sodium hydroxide (NaOH) .

Reaction Equation:

Experimental Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol:water (1:1, v:v) |

| pH | 5.8 (optimized for precipitation) |

| Temperature | 25°C |

| Confirmation Methods | HPLC, PXRD, IR, DSC, TGA |

Outcome:

-

The free base precipitates as a white colloidal solid.

-

Single-crystal X-ray diffraction attempts were unsuccessful due to crystallization challenges .

Stability and Analytical Considerations

This compound demonstrates stability under acidic conditions but degrades in alkaline environments. Analytical methods highlight its robustness in pharmaceutical formulations .

Stability Profile

| Condition | Observation | Reference |

|---|---|---|

| Acidic pH (2.6) | Stable in acetonitrile-water | |

| Alkaline pH | Converts to free base | |

| Thermal Stress | No significant degradation |

Analytical Methods

-

HPLC: Mobile phase: acetonitrile-water (1:1, pH 2.6), flow rate: 2 mL/min, detection at 230 nm .

-

Spectroscopy: UV/Vis (λ<sub>max</sub> 230 nm), IR (characteristic N-H and C-Cl stretches) .

-

Mass Spectrometry: Confirmed molecular ion peak at m/z 504.19 (M+H<sup>+</sup>) .

Biochemical Interactions

While not a direct chemical reaction, this compound’s pharmacological action involves blocking histamine H1 receptors and muscarinic acetylcholine receptors. This antagonism occurs via competitive inhibition, altering signaling pathways such as phospholipase C and phosphatidylinositol (PIP<sub>2</sub>) .

Key Pathways Affected:

科学的研究の応用

Motion Sickness and Vertigo Management

Buclizine is primarily employed to manage motion sickness, with studies indicating its effectiveness in reducing symptoms such as nausea, vomiting, and dizziness. Its mechanism involves blocking histamine receptors in the vomiting center of the brain, which helps mitigate the overstimulation caused by sensory inputs during motion .

Nausea and Vomiting in Pregnancy

Research has highlighted Buclizine's role in managing nausea and vomiting during pregnancy. Although the drug's use in this context is less common than other treatments, it has been studied for its potential benefits in alleviating these symptoms without significant adverse effects on the mother or fetus .

Migraine Treatment

Buclizine has also been explored as a treatment option for migraine attacks. Its antiemetic properties may provide relief from nausea associated with migraines, although further research is needed to establish its efficacy compared to other migraine treatments .

Appetite Stimulation

While initially touted as an appetite stimulant for children when administered in syrup form, evidence supporting this application remains inconclusive. Several studies have questioned the validity of using Buclizine for appetite stimulation due to a lack of robust clinical trials demonstrating its effectiveness .

Analytical Methods for this compound

To ensure the safety and efficacy of Buclizine formulations, advanced analytical methods are crucial. A recent study validated a method using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) to accurately quantify Buclizine and detect impurities in pharmaceutical formulations . This method enhances quality control measures essential for pharmaceutical manufacturing.

Case Studies

Several case studies have documented the clinical applications of Buclizine:

- Case Study 1 : A trial involving patients experiencing nausea post-intrauterine device insertion demonstrated that Buclizine effectively reduced nausea levels compared to placebo controls .

- Case Study 2 : In pediatric settings, a study assessed Buclizine's safety and efficacy as an appetite stimulant but concluded that more rigorous trials are needed to substantiate claims regarding weight gain in children .

Summary of Findings

| Application | Efficacy Evidence | Notes |

|---|---|---|

| Motion Sickness | Well-documented | Effective in reducing symptoms |

| Nausea/Vomiting in Pregnancy | Limited studies | Requires further investigation |

| Migraine Treatment | Preliminary evidence | Needs comparative studies |

| Appetite Stimulation | Lacks robust support | Controversial; requires more research |

作用機序

Buclizine Hydrochloride exerts its effects primarily through its antihistamine and anticholinergic properties. It blocks histamine receptors in the vomiting center of the brain, reducing activity along these pathways. Additionally, its anticholinergic properties block muscarinic receptors, further reducing nausea and dizziness. The drug also depresses labyrinth excitability and vestibular stimulation, affecting the medullary chemoreceptor trigger zone .

類似化合物との比較

Meclizine: Another piperazine-derivative antihistamine with similar antiemetic properties.

Cyclizine: Used for similar indications, including motion sickness and vertigo.

Hydroxyzine: An antihistamine with additional anxiolytic properties

Uniqueness of Buclizine Hydrochloride: this compound is unique in its combination of antihistamine and anticholinergic effects, making it particularly effective for treating motion sickness and vertigo. Its specific receptor interactions and pharmacokinetic profile differentiate it from other similar compounds .

生物活性

Buclizine hydrochloride is a piperazine derivative classified as an antihistamine with significant antiemetic and anticholinergic properties. It is primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. Since its approval by the FDA in 1957, buclizine has been studied for various therapeutic applications, including its potential use as an appetite stimulant in children, although this indication lacks substantial validation.

Buclizine exerts its biological effects primarily through antagonism of the histamine H1 receptor and muscarinic acetylcholine receptors. The drug's central anticholinergic properties play a crucial role in its antiemetic effects by:

- Blocking Histamine Receptors : It inhibits the action of histamine at H1 receptors, particularly in the vomiting center of the medulla, which is integral to emesis control.

- Anticholinergic Effects : By blocking muscarinic receptors, buclizine reduces vestibular stimulation and labyrinth excitability, contributing to its effectiveness against motion sickness.

Pharmacokinetics

Buclizine is absorbed orally with a peak plasma concentration reached approximately 2 hours post-administration. The pharmacokinetic profile includes:

| Parameter | Value |

|---|---|

| Cmax | 0.45 μg/mL |

| AUC | 5.22 μg·h/mL |

| Half-life (T½) | Varies based on individual metabolism |

The drug shows a moderate volume of distribution and is primarily metabolized in the liver.

In Vitro Studies

Recent studies have demonstrated that buclizine exhibits cytotoxic effects on various cancer cell lines. For instance, treatment of MCF-7 breast cancer cells with buclizine resulted in significant growth inhibition, with an IC50 value of 19.18 ± 5.32 μM .

Motion Sickness and Vertigo Management

Buclizine has been extensively used for managing motion sickness and vertigo. A clinical trial involving healthy volunteers assessed the efficacy of buclizine compared to a placebo, showing a statistically significant reduction in nausea and vomiting episodes .

Appetite Stimulation in Pediatrics

Although initially proposed as an appetite stimulant for children, clinical evidence supporting this use remains limited. A case report highlighted the administration of buclizine syrup in pediatric patients; however, further research is necessary to validate these findings comprehensively .

Safety Profile and Side Effects

Buclizine is generally well-tolerated; however, it can cause sedation and anticholinergic side effects such as dry mouth, blurred vision, and constipation. Long-term use may lead to tolerance or dependency in some individuals.

Adverse Effects Table

| Adverse Effect | Frequency |

|---|---|

| Sedation | Common |

| Dry Mouth | Common |

| Blurred Vision | Less Common |

| Constipation | Less Common |

特性

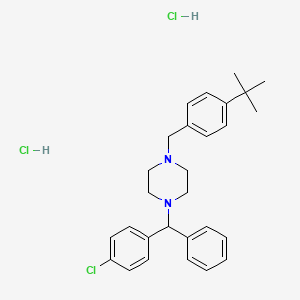

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBHDSZKNVDKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82-95-1 (Parent) | |

| Record name | Buclizine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045091 | |

| Record name | Buclizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-74-8, 163837-35-2, 163837-36-3 | |

| Record name | Buclizine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Buclizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buclizine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCLIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58FQD093NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOP5593FPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4OCE982YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。